molecular formula C10H18N4 B13277321 2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13277321
M. Wt: 194.28 g/mol
InChI Key: USAQVKIMYYVGKN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted triazole or piperidine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Lacks the triazole moiety, making it less versatile in terms of chemical reactivity.

    1-Methyl-1H-1,2,3-triazole:

    4-(1H-1,2,3-Triazol-5-yl)piperidine: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.

Uniqueness

2,6-Dimethyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the piperidine ring and the triazole moiety, which provides a balance of stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2,6-dimethyl-4-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-7-4-9(5-8(2)12-7)10-6-11-13-14(10)3/h6-9,12H,4-5H2,1-3H3

InChI Key

USAQVKIMYYVGKN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2=CN=NN2C

Origin of Product

United States

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